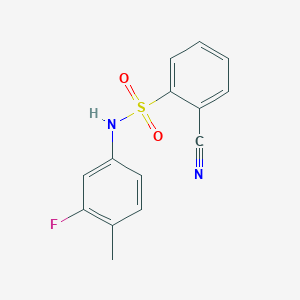

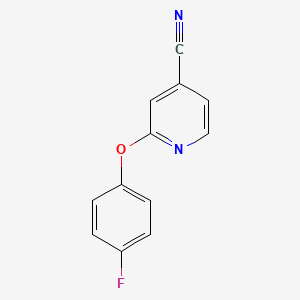

![molecular formula C15H18ClNO3 B7469392 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7469392.png)

1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as Cefaclor, is a second-generation cephalosporin antibiotic used to treat bacterial infections. It was first synthesized in 1978 and has since been widely used in the medical field. In

Mechanism of Action

1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. Specifically, it targets the enzymes responsible for cross-linking the peptidoglycan chains in the cell wall, which weakens the cell wall and makes the bacteria more susceptible to destruction by the immune system.

Biochemical and Physiological Effects:

1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid is well-tolerated by most patients, with few reported side effects. It is primarily excreted through the kidneys and has a half-life of approximately 1 hour. 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to have minimal effects on liver function and does not interfere with the metabolism of other drugs.

Advantages and Limitations for Lab Experiments

1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a widely used antibiotic in the medical field, making it readily available for laboratory experiments. Its broad-spectrum activity against a wide range of bacteria makes it a useful tool for studying bacterial infections. However, its use in laboratory experiments is limited by the potential for bacterial resistance and the need for careful attention to dosing and administration to ensure accurate results.

Future Directions

Future research on 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid could focus on its potential use in combination with other antibiotics to enhance its effectiveness against antibiotic-resistant bacteria. Additionally, further studies could explore the potential for 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid to be used in the treatment of other types of infections, such as fungal or viral infections. Finally, research could be conducted to develop new synthesis methods for 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid that are more efficient and environmentally friendly.

In conclusion, 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid, or 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid, is a widely used antibiotic with broad-spectrum activity against a wide range of bacteria. Its mechanism of action involves inhibiting the synthesis of bacterial cell walls, making it an effective tool for treating bacterial infections. While it has few reported side effects and is well-tolerated by most patients, its use in laboratory experiments is limited by the potential for bacterial resistance and the need for careful attention to dosing and administration. Future research on 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid could focus on its potential use in combination with other antibiotics, its use in the treatment of other types of infections, and the development of new synthesis methods.

Synthesis Methods

The synthesis of 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid involves the reaction of 7-aminocephalosporanic acid with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with cyclohexanone to form the final product, 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid. The synthesis method is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used to treat respiratory tract infections, skin and soft tissue infections, and urinary tract infections. 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been studied for its potential use in the treatment of bacterial meningitis.

properties

IUPAC Name |

1-[[2-(4-chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-12-6-4-11(5-7-12)10-13(18)17-15(14(19)20)8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGDHKVCZDDGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)

![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)

![1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7469382.png)

![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)